
2,4-Pentanediol, 1,5-dichloro-, (2r,4r)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Pentanediol, 1,5-dichloro-, (2R,4R)-: is a chemical compound with the molecular formula C5H10Cl2O2 and a molecular weight of 173.04 g/mol . This compound is characterized by the presence of two chlorine atoms and two hydroxyl groups attached to a pentane backbone. It is a chiral molecule, meaning it has two enantiomers, with the (2R,4R) configuration being one of them.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Pentanediol, 1,5-dichloro-, (2R,4R)- typically involves the chlorination of 2,4-pentanediol. The reaction conditions often include the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled temperatures to ensure selective chlorination at the desired positions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2,4-Pentanediol, 1,5-dichloro-, (2R,4R)- can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form 2,4-pentanediol by removing the chlorine atoms.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of 2,4-pentanediol.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: 2,4-Pentanediol, 1,5-dichloro-, (2R,4R)- is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of complex molecules .
Biology and Medicine: In biological research, this compound can be used to study the effects of chlorinated diols on cellular processes. It may also serve as a building block for the synthesis of pharmaceuticals .
Industry: Industrially, 2,4-Pentanediol, 1,5-dichloro-, (2R,4R)- is used in the production of polymers, resins, and other materials. Its unique chemical properties make it suitable for various applications in material science .
Mécanisme D'action
The mechanism of action of 2,4-Pentanediol, 1,5-dichloro-, (2R,4R)- involves its interaction with molecular targets through its hydroxyl and chlorine groups. These functional groups can participate in hydrogen bonding, nucleophilic attacks, and other interactions with biological molecules. The pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor .
Comparaison Avec Des Composés Similaires
2,4-Pentanediol: Lacks the chlorine atoms, making it less reactive in certain chemical reactions.
1,5-Dichloro-2,4-pentanediol: Another stereoisomer with different spatial arrangement of atoms.
2,4-Diethyl-1,5-pentanediol: Contains ethyl groups instead of chlorine, leading to different chemical properties.
Uniqueness: 2,4-Pentanediol, 1,5-dichloro-, (2R,4R)- is unique due to its specific (2R,4R) configuration and the presence of both chlorine and hydroxyl groups. This combination of features imparts distinct reactivity and makes it valuable for specialized applications in synthesis and research .
Propriétés
Formule moléculaire |
C5H10Cl2O2 |
|---|---|
Poids moléculaire |
173.03 g/mol |
Nom IUPAC |
(2R,4R)-1,5-dichloropentane-2,4-diol |
InChI |
InChI=1S/C5H10Cl2O2/c6-2-4(8)1-5(9)3-7/h4-5,8-9H,1-3H2/t4-,5-/m1/s1 |
Clé InChI |
QJULQKBJMRGSCF-RFZPGFLSSA-N |
SMILES isomérique |
C([C@H](CCl)O)[C@H](CCl)O |
SMILES canonique |
C(C(CCl)O)C(CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


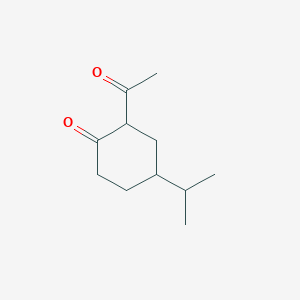
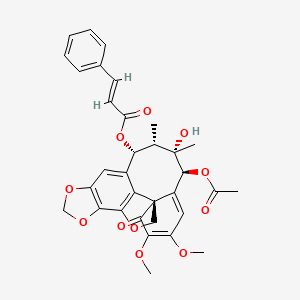
![4-Bromo-1-[(1-methylcyclobutyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13061995.png)
![2-{[(2-Ethoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B13061998.png)
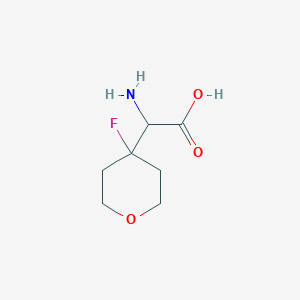
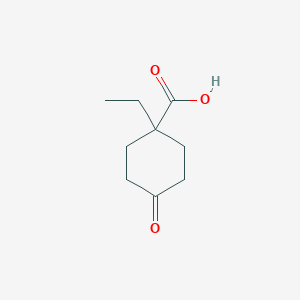
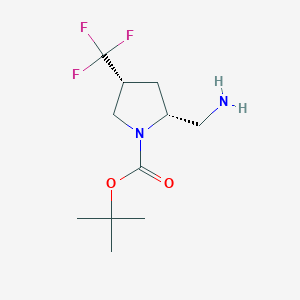
![3-(4-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carbohydrazide](/img/structure/B13062024.png)
![4-[(2-Chlorophenyl)methyl]piperazin-1-amine](/img/structure/B13062038.png)

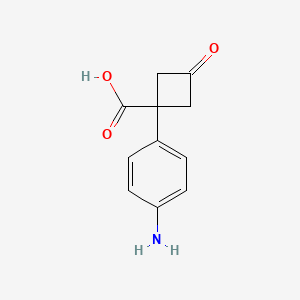
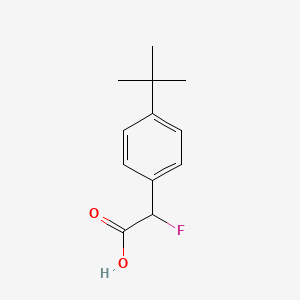
![methyl1-{2-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}cyclopentane-1-carboxylate](/img/structure/B13062060.png)
![2-Chloro-6,6-dimethyl-4-morpholino-8,9-dihydro-6h-[1,4]oxazino[4,3-e]purine](/img/structure/B13062064.png)
